molecular formula C20H22ClNO4 B12428302 Canadine-d3 Hydrochloride

Canadine-d3 Hydrochloride

Cat. No.: B12428302
M. Wt: 378.9 g/mol
InChI Key: LQVZRJHGNBMZAQ-MUTAZJQDSA-N
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Description

Canadine-d3 (hydrochloride) is a deuterated form of canadine hydrochloride. It is a chemical compound with the molecular formula C20H19D3ClNO4 and a molecular weight of 342.4 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canadine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the canadine molecule. The process typically starts with the precursor compound, canadine, which undergoes deuteration through specific chemical reactions. The deuteration process can be achieved using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Canadine-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Canadine-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert Canadine-d3 (hydrochloride) into reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Canadine-d3 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.

    Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.

    Medicine: Utilized in pharmacological research to study the effects of deuterated compounds on biological systems.

    Industry: Applied in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Canadine-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics, leading to altered biological effects. The compound may interact with enzymes and receptors, modulating their activity and resulting in various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Canadine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research for studying the effects of deuteration on chemical and biological properties .

Biological Activity

Canadine-d3 hydrochloride is a derivative of canadine, an alkaloid found in various plant species, particularly those in the Papaveraceae family. This compound has garnered attention due to its potential biological activities, including antioxidant properties, cytotoxic effects, and implications in cancer treatment. This article provides a detailed examination of its biological activity, supported by research findings and case studies.

This compound is characterized by its quaternary nitrogen structure, which plays a crucial role in its biological activity. The compound is known to interact with various biological targets, influencing cellular processes such as apoptosis and cell proliferation.

Key Mechanisms

  • Antioxidant Activity : Canadine-d3 exhibits significant antioxidant properties, comparable to those of alpha-tocopherol. This activity helps mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Cytotoxic Effects : Research indicates that canadine derivatives can induce cytotoxicity in certain cancer cell lines. For instance, studies have shown that while canadine itself does not exhibit strong cytotoxic effects at tested concentrations, its structural analogs may enhance such properties .

Research Findings

Several studies have explored the biological activity of canadine and its derivatives. Below are some notable findings:

StudyFocusResults
Antioxidant and Cytotoxic Activities Evaluated the antioxidant and cytotoxic effects of canadine compared to other alkaloidsCanadine demonstrated significant antioxidant activity but low cytotoxicity against rat hepatocytes and human cell lines (HepG2 and HeLa) at tested concentrations .
Gene Regulation Investigated the effects of 1α,25-Dihydroxyvitamin D3 (a related compound) on cancer cell linesFound that 1α,25-Dihydroxyvitamin D3 inhibits growth in various tumor-derived cells by modulating gene expression through Vitamin D receptors (VDRs) .
Cell Proliferation Studies Assessed the impact of canadine on cell proliferation in cervical cancer cellsResults indicated varied sensitivity among different cell lines, suggesting potential for targeted therapeutic applications .

Case Studies

  • Case Study on Antioxidant Potential : A study highlighted the ability of canadine to reduce oxidative stress markers in cultured neuronal cells. The findings suggest that canadine could be beneficial in preventing neurodegenerative diseases by protecting neuronal integrity from oxidative damage.
  • Cancer Treatment Implications : Another case study focused on the effects of canadine on breast cancer cell lines. The results showed that treatment with canadine led to a decrease in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. How can researchers optimize the synthesis of Canadine-d3 Hydrochloride to ensure isotopic purity and reproducibility?

Basic Research Focus
To achieve high isotopic purity (e.g., >98% deuteration), researchers must control reaction conditions such as solvent selection (deuterated solvents like D₂O or CD₃OD), catalyst efficiency, and reaction time. For example, deuterium exchange reactions often require elevated temperatures and acidic/basic catalysts to enhance H-D substitution rates. Post-synthesis purification via preparative HPLC or column chromatography with deuterium-compatible mobile phases is critical . Validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm isotopic incorporation and rule out protium contamination .

Q. What analytical methods are most suitable for quantifying this compound in complex biological matrices?

Basic Research Focus
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Method optimization should include:

  • Column selection : C18 or phenyl-hexyl columns for resolving polar deuterated analogs.
  • Ionization mode : Electrospray ionization (ESI) in positive mode, adjusted for deuterium-induced mass shifts.
  • Internal standards : Use isotopically labeled analogs (e.g., Canadine-d6) to correct for matrix effects .
    Calibration curves must account for deuterium’s impact on retention times and ionization efficiency .

Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic (PK) profiling of this compound?

Advanced Research Focus
Deuterium incorporation can alter metabolic stability due to KIEs, which slow CYP450-mediated oxidation. To assess this:

  • Conduct in vitro metabolic assays with human liver microsomes (HLMs) under controlled O₂ and NADPH conditions.
  • Compare half-life (t₁/₂) and intrinsic clearance (CLint) between Canadine and Canadine-d3 .
  • Use computational modeling (e.g., QSAR) to predict deuteration sites that maximize metabolic stability without compromising target binding .

Q. What strategies mitigate isotopic interference during co-analysis of this compound with its non-deuterated counterpart?

Advanced Research Focus
Isotopic interference arises from overlapping MS/MS transitions or chromatographic co-elution. Solutions include:

  • Chromatographic separation : Adjust gradient elution to exploit subtle polarity differences caused by deuteration.
  • High-resolution MS : Employ quadrupole-time-of-flight (Q-TOF) instruments with mass accuracy <5 ppm to distinguish isotopic clusters .
  • Data processing : Use software algorithms (e.g., Skyline) to deconvolute overlapping peaks and validate via manual inspection .

Q. How should researchers validate the stability of this compound under varying storage conditions?

Basic Research Focus
Design accelerated stability studies using ICH guidelines:

  • Temperature/humidity stress : Store samples at 25°C/60% RH, 40°C/75% RH, and -80°C (control) for 0–6 months.
  • Analytical endpoints : Monitor deuterium loss via LC-MS and degradants via NMR.
  • Light sensitivity : Use amber vials and assess photodegradation under UV/visible light .
    Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .

Q. What experimental controls are critical for in vitro studies assessing this compound’s receptor binding affinity?

Advanced Research Focus
To isolate deuterium-specific effects:

  • Negative controls : Use non-deuterated Canadine and solvent-only groups.
  • Positive controls : Include known receptor agonists/antagonists (e.g., opioid receptor ligands for alkaloid studies).
  • Binding assays : Perform saturation and competition binding with radiolabeled tracers (e.g., [³H]-DAMGO for µ-opioid receptors).
  • Data normalization : Express results as % displacement relative to controls and correct for non-specific binding .

Q. How can researchers resolve contradictory data in dose-response studies of this compound?

Advanced Research Focus
Contradictions often stem from assay variability or deuterium-induced conformational changes. Mitigation strategies:

  • Replicate design : Use triplicate measurements across independent experiments.
  • Assay validation : Confirm linearity, precision (CV <15%), and accuracy (80–120% recovery) per FDA guidelines .
  • Structural analysis : Employ X-ray crystallography or cryo-EM to compare deuterated vs. non-deuterated compound-receptor interactions .

Q. What ethical and methodological considerations apply when designing animal studies with deuterated compounds like this compound?

Basic Research Focus

  • Ethical compliance : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification.
  • Dosing protocols : Account for deuterium’s potential impact on toxicity (e.g., altered metabolic pathways) via pilot studies.
  • Tissue sampling : Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissues, ensuring deuterium stability during extraction .

Q. How can researchers leverage isotopic labeling to trace this compound’s distribution in vivo?

Advanced Research Focus

  • Whole-body autoradiography (WBA) : Use tritiated analogs ([³H]-Canadine-d3) for high-resolution tissue distribution mapping.
  • PET imaging : Synthesize a fluorine-18 or carbon-11 labeled analog for real-time tracking.
  • Data correlation : Cross-validate imaging results with LC-MS/MS quantitation in dissected organs .

Q. What statistical approaches are recommended for analyzing time-course data in this compound pharmacokinetic studies?

Advanced Research Focus

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t₁/₂ using Phoenix WinNonlin.
  • Compartmental modeling : Fit data to two-compartment models with deuterium-specific rate constants (e.g., ka, kel).
  • Bootstrap resampling : Assess parameter uncertainty and generate 95% confidence intervals .

Properties

Molecular Formula

C20H22ClNO4

Molecular Weight

378.9 g/mol

IUPAC Name

17-methoxy-16-(trideuteriomethoxy)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;hydrochloride

InChI

InChI=1S/C20H21NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,8-9,16H,5-7,10-11H2,1-2H3;1H/i2D3;

InChI Key

LQVZRJHGNBMZAQ-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC2=C1CN3CCC4=CC5=C(C=C4C3C2)OCO5)OC.Cl

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC.Cl

Origin of Product

United States

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